2-Chloro-4-fluoro-3-méthylbenzonitrile

Vue d'ensemble

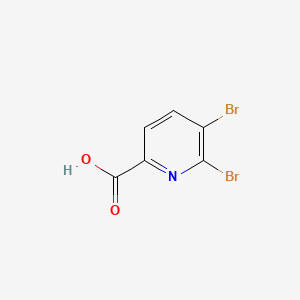

Description

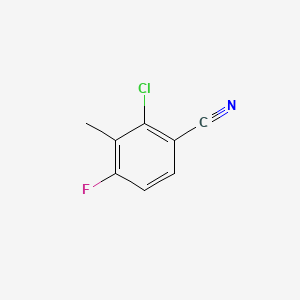

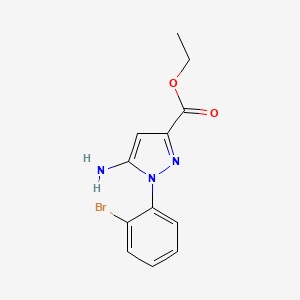

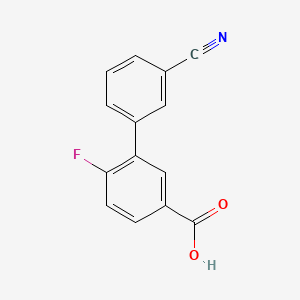

2-Chloro-4-fluoro-3-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN. It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

2-Chloro-4-fluoro-3-methylbenzonitrile is utilized in various scientific research applications:

Biology: It is used in the development of bioactive compounds that can modulate biological pathways.

Medicine: The compound is an intermediate in the synthesis of drugs targeting specific receptors or enzymes.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

Target of Action

2-Chloro-4-fluoro-3-methylbenzonitrile is primarily used as a reagent in the synthesis of a novel and potent nonsteroidal androgen receptor modulator (SARM) with partial agonist activity relative to the natural androgen testosterone . The primary target of this compound is therefore the androgen receptor, a nuclear receptor that plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

SARMs typically work by selectively stimulating or blocking the androgen receptor in different tissues, leading to beneficial effects in muscle and bone while minimizing side effects in other tissues .

Biochemical Pathways

This pathway plays a key role in regulating gene expression and affects a variety of biological processes, including muscle growth and bone density .

Pharmacokinetics

It is slightly soluble in chloroform and methanol , which may influence its absorption and distribution in the body

Result of Action

This can lead to beneficial effects such as increased muscle mass and bone density, with fewer side effects compared to traditional androgenic steroids .

Action Environment

It should be stored in a dry environment at room temperature

Analyse Biochimique

Biochemical Properties

It is known that it plays a role in the synthesis of nonsteroidal androgen receptor modulators

Cellular Effects

As a reagent in the synthesis of nonsteroidal androgen receptor modulators, it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 2-Chloro-4-fluoro-3-methylbenzonitrile vary with different dosages in animal models .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-4-fluoro-3-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-fluoro-3-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 2-chloro-4-fluoro-3-methylbenzonitrile may involve the chlorination and fluorination of 3-methylbenzonitrile. This process requires careful control of reaction parameters to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-fluoro-3-methylbenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The methyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed under controlled temperature conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups replacing the halogens.

Electrophilic Substitution: Products include nitro- or sulfonyl-substituted benzonitriles.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-fluorobenzonitrile: Similar structure but lacks the methyl group.

3-Fluoro-4-methylbenzonitrile: Similar structure but lacks the chlorine atom.

2-Chloro-3-methylbenzonitrile: Similar structure but lacks the fluorine atom.

Uniqueness

2-Chloro-4-fluoro-3-methylbenzonitrile is unique due to the presence of all three substituents (chlorine, fluorine, and methyl) on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it a valuable intermediate in the synthesis of diverse chemical entities .

Propriétés

IUPAC Name |

2-chloro-4-fluoro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKBJSAKTZEMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659310 | |

| Record name | 2-Chloro-4-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796600-15-2 | |

| Record name | 2-Chloro-4-fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B580992.png)

![6-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B581014.png)